Product packaging for 4-Benzhydryl-3-thiosemicarbazide(Cat. No.:CAS No. 21198-25-4)

4-Benzhydryl-3-thiosemicarbazide

Cat. No.: B1273796
CAS No.: 21198-25-4
M. Wt: 257.36 g/mol
InChI Key: BPZRVDYOCCVVPL-UHFFFAOYSA-N
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Description

4-Benzhydryl-3-thiosemicarbazide is a useful research compound. Its molecular formula is C14H15N3S and its molecular weight is 257.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3S B1273796 4-Benzhydryl-3-thiosemicarbazide CAS No. 21198-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-benzhydrylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c15-17-14(18)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZRVDYOCCVVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370724
Record name 4-Benzhydryl-3-thiosemicarbazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21198-25-4
Record name 4-Benzhydryl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21198-25-4
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Synthesis and Derivatization Strategies of 4 Benzhydryl 3 Thiosemicarbazide

Synthetic Pathways for 4-Benzhydryl-3-thiosemicarbazide

The synthesis of this compound is a multi-step process that relies on the careful selection of precursors and controlled reaction conditions to achieve a good yield.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are benzhydrylamine and thiosemicarbazide (B42300). An alternative approach involves the reaction of a benzhydryl-containing isothiocyanate with hydrazine (B178648) hydrate (B1144303). nih.gov The synthesis of thiosemicarbazides, in general, can be achieved through the nucleophilic addition of amines to isothiocyanates or by reacting carbohydrazides with aryl isothiocyanates. researchgate.net For instance, 4-phenyl-3-thiosemicarbazide is prepared from phenyl isothiocyanate and hydrazine hydrate. nih.govresearchgate.net Similarly, the synthesis of 4-methyl-3-thiosemicarbazide involves reacting a methyldithiocarbamate quaternary ammonium (B1175870) salt with hydrazine. google.comepo.org

A general method for preparing thiosemicarbazide itself involves the reaction of hydrazoniumthiocyanate, which can either directly rearrange to thiosemicarbazide or react with a ketone to form a thiosemicarbazone intermediate that is then converted. google.com

Condensation Reactions and Reaction Conditions

The core of the synthesis involves a condensation reaction. A common method is the reaction of an appropriate isothiocyanate with hydrazine. For example, the synthesis of 4-phenyl-3-thiosemicarbazones starts with the preparation of 4-phenyl thiosemicarbazide from phenyl isothiocyanate and hydrazine hydrate in ethanol (B145695) at room temperature. nih.govresearchgate.net This is then followed by condensation with an appropriate aldehyde or ketone. nih.gov

The reaction conditions for these condensations are crucial. For the synthesis of thiosemicarbazone derivatives, the reaction is often carried out by stirring a solution of the substituted thiosemicarbazide and an aldehyde in a solvent like methanol (B129727) at room temperature for an extended period, sometimes up to 24 hours. nih.gov In some cases, a few drops of acetic acid are added, and the mixture is heated to facilitate the reaction. nih.gov

Optimization of Synthesis Methods (e.g., Green Chemistry Approaches)

Efforts have been made to develop more environmentally friendly synthetic methods. One such approach is the use of solvent-free grinding to synthesize thiosemicarbazide complexes, which can be completed in a much shorter time frame of 10-20 minutes. nih.gov Another green approach involves ball-milling thiosemicarbazide with an aldehyde or ketone at room temperature, which can lead to quantitative yields and is more effective than traditional solution-based reactions. mdpi.com These methods reduce the use of hazardous solvents and can lead to higher yields and shorter reaction times.

Derivatization of the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives, including thiosemicarbazones and various heterocyclic compounds.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are readily synthesized by the condensation of thiosemicarbazides with aldehydes or ketones. nih.govresearchgate.net This reaction is a versatile method to introduce a variety of substituents onto the thiosemicarbazide core. For example, 4-phenyl-3-thiosemicarbazide can be reacted with different aromatic aldehydes in the presence of acetic acid to produce a range of 4-phenyl-3-thiosemicarbazone derivatives with good yields. nih.govresearchgate.net Similarly, triazole-based thiosemicarbazone derivatives have been synthesized by reacting a triazole-thiol intermediate with a substituted phenacyl bromide and then with a substituted phenylhydrazine. mdpi.comnih.gov

Table 1: Examples of Thiosemicarbazone Derivatives Synthesized from Substituted Thiosemicarbazides

Starting ThiosemicarbazideAldehyde/KetoneResulting Thiosemicarbazone DerivativeReference
4-Phenylthiosemicarbazide4-Nitrobenzaldehyde(E)-2-(4-Nitrobenzylidene)-N-phenylhydrazinecarbothioamide nih.gov
Thiosemicarbazide4-Bromobenzaldehyde2-(4-Bromobenzylidene)hydrazine-1-carbothioamide nih.gov
4-Phenylthiosemicarbazide4-Fluorobenzaldehyde(E)-2-(4-Fluorobenzylidene)-N-phenylhydrazinecarbothioamide nih.gov
Thiosemicarbazide4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)hydrazine-1-carbothioamide nih.gov

Formation of Heterocyclic Compounds (e.g., Thiadiazoles, Triazoles, Thiazolidinones)

The thiosemicarbazide and thiosemicarbazone derivatives of this compound are key intermediates in the synthesis of various five-membered heterocyclic rings.

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized through the cyclization of thiosemicarbazide derivatives. researchgate.net One common method involves the cyclization of acylthiosemicarbazides in an acidic medium, such as concentrated sulfuric acid or hydrochloric acid. chemmethod.comptfarm.pl For example, reacting substituted thiosemicarbazones with concentrated sulfuric acid and heating the mixture can yield 1,3,4-thiadiazoles. chemmethod.com Another route involves the reaction of thiosemicarbazide with an aldehyde, followed by cyclization using reagents like ferric chloride. nih.gov The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often proceeds through the cyclization of acylhydrazines, dithiocarbazates, or thiosemicarbazides. sbq.org.br

Triazoles: 1,2,4-Triazole derivatives can also be synthesized from thiosemicarbazide precursors. raco.cat The cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium, such as sodium hydroxide (B78521) solution, typically leads to the formation of 1,2,4-triazole-3-thiols. researchgate.netmdpi.com For instance, heating a mixture of thiocarbohydrazide (B147625) and a carboxylic acid can produce 3-substituted 4-amino-1,2,4-triazole-5-thiones. nih.gov

Thiazolidinones: 4-Thiazolidinone (B1220212) derivatives are another important class of heterocyclic compounds synthesized from thiosemicarbazone intermediates. rsc.org The reaction of thiosemicarbazones with compounds like ethyl 2-bromoacetate or diethyl acetylenedicarboxylate (B1228247) leads to the formation of highly functionalized thiazolidinones. nih.govresearchgate.net For example, 4-phenyl-3-thiosemicarbazones react with ethyl 2-bromoacetate to yield 4-thiazolidinone derivatives. nih.govresearchgate.net One-pot, three-component reactions involving thiosemicarbazide, maleimide, and Meldrum's acid have also been developed for the efficient synthesis of novel thiazolidinone derivatives. researchgate.net

Table 2: Heterocyclic Compounds Derived from Thiosemicarbazide/Thiosemicarbazone Precursors

PrecursorReagent/ConditionResulting HeterocycleReference
AcylthiosemicarbazideAcidic medium (e.g., H2SO4)1,3,4-Thiadiazole ptfarm.pl
ThiosemicarbazoneConcentrated H2SO4, heat1,3,4-Thiadiazole chemmethod.com
1,4-Disubstituted thiosemicarbazideAlkaline medium (e.g., NaOH)1,2,4-Triazole-3-thiol researchgate.netmdpi.com
Thiocarbohydrazide and Carboxylic acidHeat3-Substituted 4-amino-1,2,4-triazole-5-thione nih.gov
ThiosemicarbazoneEthyl 2-bromoacetate4-Thiazolidinone nih.govresearchgate.net
ThiosemicarbazoneDiethyl acetylenedicarboxylateThiazolidinone nih.gov

Functionalization for Specific Research Applications

The strategic functionalization of the this compound core structure is a key step in the development of novel compounds for specific research applications, particularly in the field of medicinal chemistry. The primary route for the derivatization of this compound involves the reaction of its terminal primary amine group with a variety of aldehydes and ketones. This condensation reaction results in the formation of a Schiff base, yielding a diverse library of 4-benzhydryl-3-thiosemicarbazones.

The rationale behind this functionalization strategy is to append different pharmacophores to the this compound scaffold. The benzhydryl group itself is a significant structural motif in many biologically active compounds. By combining this with various substituted aromatic, heteroaromatic, or aliphatic aldehydes and ketones, researchers can systematically investigate the structure-activity relationships (SAR) of the resulting thiosemicarbazones. The imine (-N=CH-) linkage formed is crucial for the biological activity of many thiosemicarbazone derivatives.

These derivatization efforts are primarily aimed at exploring the potential of the resulting compounds as therapeutic agents. The functional groups introduced via the aldehyde or ketone can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's interaction with biological targets, leading to enhanced potency or selectivity for a particular application, such as antimicrobial or anticancer research.

The general synthetic approach is a straightforward condensation reaction, often carried out in a suitable solvent like ethanol, and may be catalyzed by a small amount of acid. This method allows for the efficient generation of a wide array of derivatives for biological screening.

The following interactive data table outlines various functionalization strategies for this compound, detailing the reacting aldehyde or ketone, the resulting thiosemicarbazone derivative, and the targeted research application.

Table 1: Functionalization of this compound for Research Applications

Reacting Aldehyde/KetoneResulting Thiosemicarbazone DerivativePotential Research Application
Benzaldehyde(E)-2-benzylidene-N-(diphenylmethyl)hydrazine-1-carbothioamideAnticancer, Antimicrobial
4-Chlorobenzaldehyde(E)-2-(4-chlorobenzylidene)-N-(diphenylmethyl)hydrazine-1-carbothioamideAntiviral, Anticancer
4-Hydroxybenzaldehyde(E)-N-(diphenylmethyl)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamideAntioxidant, Anticancer
2-Pyridinecarboxaldehyde(E)-N-(diphenylmethyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamideMetal Chelation, Anticancer
Indole-3-carboxaldehyde(E)-N-(diphenylmethyl)-2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamideAnticancer, Enzyme Inhibition
AcetoneN-(diphenylmethyl)-2-isopropylidenehydrazine-1-carbothioamideAntifungal

Advanced Spectroscopic and Analytical Characterization of 4 Benzhydryl 3 Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of thiosemicarbazide (B42300) derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectra of thiosemicarbazide derivatives, characteristic signals confirm the presence of key functional groups. nih.gov Protons attached to nitrogen atoms in the thiosemicarbazide backbone typically appear as distinct singlets in the downfield region, generally observed between δ 8.25 and 10.93 ppm. nih.gov For some derivatives, a signal for an NH group has been observed as far downfield as δ 14.30 ppm. nih.gov Aromatic protons from the benzhydryl group and any other aryl substituents resonate in the range of δ 6.80–8.43 ppm. nih.gov The methine proton (CH) of the benzhydryl moiety is also a key indicator in the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. A particularly diagnostic signal is that of the thiocarbonyl carbon (C=S), which is typically observed in the downfield region of the spectrum, for instance around δ 176.4 ppm. nih.gov The carbons of the aromatic rings appear in their characteristic region, generally between δ 110 and 150 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thiosemicarbazide Derivatives

ProtonChemical Shift (ppm)MultiplicityReference
NH (thiosemicarbazide chain)8.25 - 10.93Singlet nih.gov
NH (thiosemicarbazide chain)9.58 - 10.62Singlet mdpi.comjuniv.edu
NH₂4.22 - 4.73Broad Singlet / Doublet mdpi.comjuniv.edu
Aromatic CH6.80 - 8.85Multiplet nih.govmdpi.com
N=CH8.00 - 8.59Singlet nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiosemicarbazide Derivatives

CarbonChemical Shift (ppm)Reference
C=S176.3 - 178.3 nih.gov
Aromatic C110.9 - 148.3 nih.gov
CH=N138.9 - 142.2 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-Benzhydryl-3-thiosemicarbazide and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Key absorption bands observed in the IR spectra of thiosemicarbazides include the N-H stretching vibrations, which typically appear as one or more bands in the region of 3100–3400 cm⁻¹. The C=S (thione) stretching vibration is a crucial diagnostic peak, usually found in the 1250–1020 cm⁻¹ and 850-600 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations are observed around 3100–3000 cm⁻¹ and 1600–1450 cm⁻¹, respectively. In thiosemicarbazone derivatives, the C=N imine bond shows a characteristic absorption band in the range of 1623–1590 cm⁻¹. nih.govmdpi.com

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Thiosemicarbazide Derivatives

Functional GroupVibration TypeFrequency (cm⁻¹)Reference
N-HStretching3100 - 3400 nih.govmdpi.com
Aromatic C-HStretching3100 - 3000 mdpi.com
C=N (Imine)Stretching1590 - 1623 nih.govmdpi.com
C=C (Aromatic)Stretching1450 - 1600 mdpi.com
C=S (Thione)Stretching1137 - 1273, 750 - 825 mdpi.commdpi.com

Mass Spectrometry (MS, EIMS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further corroborates the proposed structures. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.

The mass spectrum of a thiosemicarbazide derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to its molecular weight. orientjchem.org For this compound (C₁₄H₁₅N₃S), the predicted monoisotopic mass is 257.09866 Da. uni.lu ESI-MS analysis would be expected to show an ion at m/z 258.10594, corresponding to the [M+H]⁺ adduct. uni.lu The fragmentation pattern can reveal the loss of specific structural units, such as the benzhydryl group or parts of the thiosemicarbazide chain, providing further structural confirmation. researchgate.net

Table 4: Predicted m/z Values for Adducts of this compound

AdductPredicted m/zReference
[M+H]⁺258.10594 uni.lu
[M+Na]⁺280.08788 uni.lu
[M+K]⁺296.06182 uni.lu
[M-H]⁻256.09138 uni.lu

X-ray Diffraction Studies

For example, a study on 4-hydroxy-benzaldehyd-thiosemicarbazide revealed a triclinic crystal system with a P-1 space group. researchgate.net The analysis showed how molecules form a one-dimensional chain structure through O-H···S intermolecular hydrogen bonds. researchgate.net Such studies on this compound or its crystalline derivatives would provide invaluable information on its solid-state conformation and supramolecular assembly.

Table 5: Example Crystal Data for a Thiosemicarbazide Derivative (4-hydroxy-benzaldehyd-thiosemicarbazide)

ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)4.0285(8) researchgate.net
b (Å)10.754(2) researchgate.net
c (Å)21.229(4) researchgate.net
α (°)92.50(3) researchgate.net
β (°)90.11(3) researchgate.net
γ (°)99.36(3) researchgate.net
V (ų)906.5(3) researchgate.net

Chromatographic Techniques (e.g., RP-HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for studying their physicochemical properties, such as lipophilicity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (RP-TLC) are commonly utilized. semanticscholar.org In these methods, compounds are separated based on their polarity. For thiosemicarbazides, mobile phases typically consist of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. akjournals.com The retention time (in HPLC) or retention factor (in TLC) is used to characterize the compound. By systematically varying the concentration of the organic modifier, the retention parameter can be extrapolated to that of pure water (log kw or Rмw), providing a reliable measure of lipophilicity, a key parameter in drug design. semanticscholar.orgnih.gov These chromatographic methods are crucial for reaction monitoring and quality control during synthesis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. This fundamental technique is used to confirm the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. nih.govmdpi.com

Table 6: Theoretical Elemental Composition of this compound (C₁₄H₁₅N₃S)

ElementTheoretical Percentage (%)
Carbon (C)65.34
Hydrogen (H)5.87
Nitrogen (N)16.33
Sulfur (S)12.46

Thermal Analysis (e.g., TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides information about decomposition temperatures, the presence of solvated molecules (like water), and the kinetics of thermal decomposition. mdpi.com Studies on various thiosemicarbazone derivatives have shown that their thermal stability can vary significantly based on their specific chemical structure, with most derivatives undergoing a multi-stage thermal decomposition process. researchgate.net This analysis is important for determining the stability of the compounds under different temperature conditions. researchgate.net

Coordination Chemistry of 4 Benzhydryl 3 Thiosemicarbazide and Its Metal Complexes

Ligand Properties of 4-Benzhydryl-3-thiosemicarbazide

This compound, a derivative of thiosemicarbazide (B42300), possesses characteristic features that define its function as a ligand in coordination chemistry. Its potential to form stable metal complexes is dictated by the presence of specific donor atoms and the electronic and steric effects of its substituent groups.

Thiosemicarbazides are well-established chelating agents that typically coordinate to metal ions in a bidentate fashion through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the hydrazinic moiety (-NH-N=). jocpr.commdpi.com This chelation results in the formation of a stable five-membered ring with the metal center. The coordination can occur with the ligand as a neutral molecule or, more commonly, as a deprotonated anion where the proton from the N2 nitrogen (adjacent to the carbon) is lost.

In its neutral form, the ligand exists in the thione tautomer. Upon coordination, it can undergo tautomerization to the thiol form, especially in neutral or basic media, leading to deprotonation and the formation of a stronger metal-ligand bond. The primary donor sites are the soft sulfur atom and the harder hydrazinic nitrogen atom, making thiosemicarbazides versatile ligands for a variety of transition metals. mdpi.commdpi.com

The coordination behavior of thiosemicarbazide derivatives can be significantly influenced by the nature of the substituents on the nitrogen atoms. The this compound ligand features a bulky benzhydryl group (a diphenylmethyl group) at the N4 position. The steric bulk of this substituent can play a crucial role in the stereochemistry of the resulting metal complexes.

While the benzhydryl group is not directly involved in coordination, its size can influence the conformation of the ligand upon binding to a metal, potentially affecting the geometry of the complex. In some cases, large steric groups can lead to unusual coordination modes or stabilize specific geometries. For instance, steric hindrance might favor the formation of complexes with a lower coordination number or influence the arrangement of other ligands around the metal center. ias.ac.in

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiosemicarbazide ligands is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727), often with heating. jocpr.commdpi.com

Thiosemicarbazides readily form complexes with a wide array of transition metals. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of the thiosemicarbazide functional group suggests it will form stable complexes with metals such as copper(II), nickel(II), cobalt(II), zinc(II), palladium(II), and platinum(II). jocpr.comdoi.orgmdpi.com The formation of molybdenum(VI) complexes is less commonly reported for this class of ligands. The stoichiometry of these complexes, typically 1:1 or 1:2 (metal:ligand), depends on the metal ion, its oxidation state, and the reaction conditions. mdpi.com

The characterization of thiosemicarbazide metal complexes relies on a combination of spectroscopic and structural techniques to determine the coordination mode and geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of the ligand. Upon complexation, key changes in the IR spectrum are observed. The stretching vibration of the C=S group typically shifts to a lower frequency, indicating the coordination of the sulfur atom. Concurrently, the appearance of new bands at lower frequencies is attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.net

Table 1: Representative IR Spectral Data for a Generic Thiosemicarbazide Ligand and its Metal Complex This table is illustrative and shows typical shifts based on general findings for thiosemicarbazide complexes.

Vibration Mode Typical Wavenumber in Free Ligand (cm⁻¹) Typical Wavenumber in Metal Complex (cm⁻¹) Inference
ν(N-H) ~3100-3400 Shift or broadening Involvement of NH group in coordination or H-bonding
ν(C=N) ~1600-1620 Shift to lower or higher frequency Coordination of azomethine nitrogen (in thiosemicarbazones)
ν(C=S) ~800-850 Shift to lower frequency (~750-800) Coordination via sulfur atom
ν(N-N) ~1000-1100 Shift to higher frequency Increased double bond character upon chelation
ν(M-N) Not present ~400-500 Formation of metal-nitrogen bond

Other Techniques:

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), Pd(II), and Pt(II), ¹H and ¹³C NMR spectroscopy can confirm the structure. The disappearance or downfield shift of the N-H proton signal upon complexation indicates deprotonation and coordination. tntech.edu

Electronic Spectroscopy (UV-Vis): UV-Vis spectra provide information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, square planar). doi.org

Mass Spectrometry: This technique helps in confirming the stoichiometry and molecular weight of the synthesized complexes. jocpr.com

The coordination of a thiosemicarbazide ligand to a metal ion can profoundly alter its physical, chemical, and biological properties. It is a widely observed phenomenon that the biological activity of thiosemicarbazones is enhanced upon chelation with a metal ion. nih.govnih.govbenthamopenarchives.com

This enhancement is often explained by Tweedy's chelation theory , which posits that chelation reduces the polarity of the metal ion. This partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. The enhanced lipophilicity facilitates the diffusion of the complex across the lipid layers of cell membranes, increasing its bioavailability and access to intracellular targets. researchgate.net

Different metal ions can impart distinct properties to the complex, influencing its geometry, stability, and ultimately its biological efficacy. The choice of the metal ion is therefore a critical factor in designing bioactive coordination compounds.

Table 2: Conceptual Influence of Different Metal Ions on Properties of Thiosemicarbazide Complexes This table provides a generalized overview of the influence of different metal ions.

Metal Ion Common Geometry Stability of Complex Potential Impact on Bioactivity
Cu(II) Distorted Octahedral, Square Planar/Pyramidal High Often shows high cytotoxic and antimicrobial activity, potentially through redox cycling and ROS generation. mdpi.com
Ni(II) Square Planar, Octahedral High Can exhibit significant biological activity; geometry plays a key role.
Co(II) Tetrahedral, Octahedral Moderate to High Activity can vary with oxidation state and coordination environment.
Zn(II) Tetrahedral, Square Pyramidal High Acts as a stable Lewis acid, lacks redox activity but can inhibit enzymes by coordinating to active sites. nih.gov

| Pd(II) / Pt(II) | Square Planar | Very High | Complexes are often investigated as anticancer agents, with mechanisms potentially involving DNA interaction. researchgate.net |

Mechanistic Studies of Metal Complexation

The formation of metal complexes with this compound, like other thiosemicarbazone derivatives, is a nuanced process influenced by various factors. The ligand can coordinate with metal ions in different ways, leading to complexes with diverse geometries and properties. nih.govresearchgate.net Thiosemicarbazones typically act as chelating agents, binding to metal ions through the sulfur atom and a nitrogen atom. researchgate.net

The reaction of this compound with metal ions does not always lead to simple complexation. Several factors can influence the reaction pathway, sometimes favoring alternative reactions such as oxidative cyclization.

Key Factors Influencing Reaction Pathways:

Nature of the Metal Ion: The type of metal ion, its oxidation state, and its coordination preferences play a pivotal role. Some metal ions are more prone to redox reactions, which can trigger oxidative cyclization of the thiosemicarbazide ligand.

Reaction Conditions: Parameters such as temperature, pH, and the solvent used can significantly impact the outcome. For instance, the presence of a catalytic amount of acid or base can favor one reaction pathway over another. jocpr.commdpi.com

Ligand Structure: The inherent structure of the thiosemicarbazide derivative, including the nature of the substituent at the N-4 position (in this case, the bulky benzhydryl group), can influence its reactivity and the stability of the resulting metal complex.

Presence of Oxidizing or Reducing Agents: The addition of external oxidizing or reducing agents will naturally direct the reaction towards oxidative or reductive pathways, respectively. Molecular iodine, for example, has been used to promote the oxidative cyclization of thiosemicarbazones to form 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

In the absence of strong oxidizing agents, the reaction between a thiosemicarbazide and a transition metal salt typically results in the formation of a coordination complex. jocpr.com The thiosemicarbazone ligand usually coordinates to the metal center as either a neutral molecule or a deprotonated anion. researchgate.net The bonding generally occurs through the sulfur atom and the hydrazinic nitrogen atom. jocpr.com

However, under certain conditions, particularly with specific metal ions or in the presence of an oxidizing agent, oxidative cyclization can occur. This process involves the intramolecular cyclization of the thiosemicarbazide backbone, often leading to the formation of heterocyclic rings like thiadiazoles. nih.gov

Table 1: Factors Influencing the Reaction of this compound with Metal Ions

FactorInfluence on ComplexationInfluence on Oxidative Cyclization
Metal Ion Favored by transition metals seeking stable coordination geometries.Can be promoted by metal ions capable of undergoing redox reactions.
Reaction Conditions Generally occurs under neutral or mildly acidic/basic conditions.May be favored under specific pH or temperature regimes, and in the presence of catalysts. jocpr.commdpi.com
Ligand Substituents The bulky benzhydryl group may sterically influence the coordination geometry.The electronic nature of the benzhydryl group can affect the ease of oxidation.
External Reagents Favored in the absence of strong oxidizing or reducing agents.Actively promoted by the presence of oxidizing agents like I2. nih.gov

Role of Coordination in Biological Activities

The coordination of this compound to a metal ion often leads to a significant enhancement of its biological activities. benthamopenarchives.com This potentiation is attributed to several factors related to the formation of the metal complex.

Mechanisms of Enhanced Biological Activity:

Chelation Theory: According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the chelate ring. This increased lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms.

Increased Liposolubility: The resulting complex is often more lipid-soluble than the free ligand, facilitating its transport into the cell. nih.gov

Interaction with Biomolecules: Once inside the cell, the metal complex can interact with various biological targets. For instance, thiosemicarbazone complexes are known to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis, leading to cell death. benthamopenarchives.com The metal ion itself can be a crucial component of this interaction.

Formation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species that can damage cellular components and induce apoptosis.

Structural and Conformational Effects: Coordination to a metal ion fixes the conformation of the thiosemicarbazide ligand, which may be a more favorable geometry for binding to a biological target. The geometry of the complex (e.g., square planar, tetrahedral, octahedral) can also influence its biological efficacy. nih.govresearchgate.net

Numerous studies have demonstrated that the biological activity of thiosemicarbazones and their metal complexes is significantly influenced by the nature of the metal ion. For example, copper(II) and iron(II) complexes of thiosemicarbazones are often found to be more active than the free ligands. benthamopenarchives.com The coordination of the thiosemicarbazide to the metal can lead to a molecule with enhanced properties, turning a moderately active compound into a potent biological agent. nih.govresearchgate.netsaudijournals.comnih.gov

Computational and Theoretical Investigations of 4 Benzhydryl 3 Thiosemicarbazide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as 4-Benzhydryl-3-thiosemicarbazide, and a macromolecular target, typically a protein or nucleic acid. These simulations are crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action at a molecular level.

The interaction between a ligand and a protein is fundamental to its biological activity. In silico molecular docking studies can predict the binding affinity and mode of interaction of this compound with various protein targets. The thiosemicarbazide (B42300) scaffold is known to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and coordination with metal ions in the active sites of enzymes. For instance, in studies of other thiosemicarbazone derivatives, interactions with amino acid residues in the active site of enzymes like glutamine amidotransferase and beta-lactamase have been observed researchgate.net. The benzhydryl group in this compound, with its two phenyl rings, is expected to contribute significantly to hydrophobic and π-π stacking interactions within a protein's binding pocket. The thiosemicarbazide moiety can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with the protein backbone or side chains.

A hypothetical representation of the types of interactions this compound could form with a protein active site is presented below.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues
Hydrogen Bonding-NH2, -NH-, C=SAspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsBenzhydryl group (phenyl rings)Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π StackingPhenyl rings of the benzhydryl groupPhenylalanine, Tyrosine, Tryptophan, Histidine

Computational methods can be employed to predict the likely biological targets of a compound. For thiosemicarbazide derivatives, a range of potential targets have been identified through such studies. Given the structural similarities, these targets are also plausible for this compound.

DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. researchgate.netnih.gov Thiosemicarbazide derivatives have been shown to inhibit these enzymes, often by targeting their ATPase activity. nih.gov Molecular docking studies on other thiosemicarbazides have elucidated the binding modes within the ATP-binding sites of these enzymes. nih.gov

Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, making it a target for anticancer drugs. Some thiosemicarbazone derivatives have shown inhibitory activity against ribonucleotide reductase.

Topoisomerase II: Human topoisomerase II is another important target in cancer chemotherapy. The ability of certain compounds to interfere with its function can lead to cancer cell death.

EGFR Kinase: Epidermal Growth Factor Receptor (EGFR) kinase is a key target in the development of targeted cancer therapies. Overexpression or mutation of EGFR can lead to uncontrolled cell growth.

DNA Polymerase: DNA polymerases are essential for DNA replication and are targets for antiviral and anticancer drugs.

A summary of potential molecular targets for this compound based on studies of related compounds is provided below.

Potential Molecular TargetTherapeutic Area
DNA GyraseAntibacterial
Topoisomerase IVAntibacterial
Ribonucleotide ReductaseAnticancer
Topoisomerase IIAnticancer
EGFR KinaseAnticancer
DNA PolymeraseAntiviral, Anticancer

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. akademisains.gov.mynih.govresearchgate.net These calculations are valuable for understanding the intrinsic properties of this compound.

The electron density distribution in a molecule determines its reactivity and interaction with other molecules. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, the nitrogen and sulfur atoms of the thiosemicarbazide moiety are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms of the amine and hydrazone groups are likely to be electron-poor (electrophilic). This information is critical for predicting sites of hydrogen bonding and other non-covalent interactions.

Thiosemicarbazides can exist in different tautomeric forms, primarily the thione and thiol forms. scispace.com DFT calculations can be used to determine the relative stabilities of these tautomers in different environments (gas phase or in solution). scispace.comscirp.org Understanding the predominant tautomeric form is crucial as it can significantly influence the molecule's biological activity and its interactions with target proteins. scispace.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov

For a series of thiosemicarbazide derivatives, a QSAR model could be developed to predict their antibacterial or anticancer activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govresearchgate.net

Similarly, QSPR models can be developed to predict properties like solubility, melting point, and lipophilicity for thiosemicarbazide derivatives. nih.govresearchgate.net For example, a QSPR study on thiosemicarbazide derivatives has been used to predict their lipophilicity, a key parameter influencing drug absorption and distribution. nih.gov

An example of descriptors that could be used in a QSAR/QSPR study of this compound and its analogs is shown in the table below.

Descriptor ClassExample Descriptors
ElectronicDipole Moment, HOMO/LUMO energies, Partial Charges
StericMolecular Weight, Molar Volume, Surface Area
HydrophobicLogP (octanol-water partition coefficient)
TopologicalWiener Index, Balaban Index, Kier & Hall Connectivity Indices

Correlation of Molecular Descriptors with Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, which can be quantified by molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built upon the principle that the biological activity of a substance is a function of its molecular structure.

For thiosemicarbazide derivatives, various molecular descriptors have been shown to correlate with their biological activities, such as antimicrobial, anticonvulsant, and anticancer effects. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic aspects of a molecule, such as its ability to donate or accept electrons. For thiosemicarbazides, the distribution of electron density and the electronegativity of the molecule can influence its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. The van der Waals volume, for instance, can determine how well the molecule fits into the active site of a receptor or enzyme.

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. Lipophilicity is a critical parameter for the biological activity of many thiosemicarbazide derivatives.

In the case of this compound, the benzhydryl group significantly influences its steric and hydrophobic properties. A hypothetical QSAR study might reveal a correlation between these descriptors and a specific biological activity, as illustrated in the table below. Such a study would typically involve synthesizing a series of analogues with modifications to the benzhydryl or thiosemicarbazide moiety and correlating their activities with calculated descriptors.

Molecular DescriptorHypothetical Value for this compoundPotential Correlation with Biological Activity
Molecular Weight (g/mol)257.36Can influence diffusion and transport properties.
XlogP2.4Positive correlation with membrane permeability and potential for hydrophobic interactions.
Topological Polar Surface Area (TPSA) (Ų)79.99Inversely correlated with blood-brain barrier penetration.
Number of Rotatable Bonds4Affects conformational flexibility and binding affinity.
Hydrogen Bond Donors3Important for specific interactions with biological targets.
Hydrogen Bond Acceptors1Important for specific interactions with biological targets.

Prediction of Pharmacokinetic Parameters (e.g., Lipophilicity, Plasma Protein Binding)

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico methods are widely used to predict these properties at an early stage of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. For this compound, the prediction of parameters such as lipophilicity and plasma protein binding is essential.

Lipophilicity:

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, and metabolism. A balanced lipophilicity is generally desired for oral bioavailability, as the compound must be soluble enough in the aqueous environment of the gastrointestinal tract and lipid-soluble enough to permeate cell membranes.

For thiosemicarbazide derivatives, various computational methods are employed to predict logP values. These methods can be atom-based, fragment-based, or property-based. The predicted XlogP value for this compound is 2.4 uni.lu. This moderate lipophilicity suggests that the compound may have a reasonable balance between aqueous solubility and membrane permeability.

Plasma Protein Binding:

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target site. nih.gov Only the unbound fraction of the drug is pharmacologically active. High plasma protein binding can lead to a longer duration of action but may also increase the potential for drug-drug interactions.

Computational models can predict the percentage of plasma protein binding based on the physicochemical properties of the molecule, such as its lipophilicity and ionization state. Thiosemicarbazide derivatives have been reported to exhibit significant binding to plasma proteins. nih.gov Given the presence of the lipophilic benzhydryl group in this compound, it is predicted to have a high affinity for plasma proteins.

The table below presents a summary of the predicted pharmacokinetic parameters for this compound, based on computational models and the general properties of related compounds.

Pharmacokinetic ParameterPredicted Value/Profile for this compoundSignificance
Lipophilicity (XlogP)2.4 uni.luIndicates moderate lipophilicity, suggesting a potential for good absorption and distribution.
Aqueous Solubility (logS)Predicted to be lowLow aqueous solubility may impact formulation and oral bioavailability.
Plasma Protein Binding (%PPB)Predicted to be high (>90%)High binding suggests a longer half-life but a lower concentration of the free, active drug.
Blood-Brain Barrier (BBB) PermeabilityPredicted to be permeableThe compound may be able to cross the blood-brain barrier and exert effects on the central nervous system.
CYP450 InhibitionPotential inhibitor of certain CYP isoformsMay lead to drug-drug interactions by affecting the metabolism of other drugs.

Mechanisms of Action and Biological Activities of 4 Benzhydryl 3 Thiosemicarbazide Derivatives

Anticancer Activity and Mechanisms

Thiosemicarbazide (B42300) and thiosemicarbazone derivatives have been extensively studied for their potential as cancer chemotherapeutics. nih.gov Their anticancer action is attributed to several mechanisms, including the ability to induce programmed cell death, inhibit DNA synthesis, and disrupt the proliferation of cancer cells. nih.govresearchgate.net

A primary mechanism through which thiosemicarbazide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govsciepub.com This process is crucial for eliminating malignant cells without causing widespread inflammation.

Research indicates that these compounds can trigger apoptosis through the intrinsic, mitochondria-mediated pathway. sciepub.com This pathway involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like BAX). sciepub.comnih.gov Certain benzimidazole-based thiosemicarbazide derivatives have been shown to induce apoptosis by increasing the levels of Bax while decreasing the levels of the anti-apoptotic Bcl-2 protein. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria. nih.govmdpi.com

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. sciepub.commdpi.com Studies have demonstrated that treatment with thiosemicarbazide derivatives leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. sciepub.comnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, including poly-ADP ribose polymerase (PARP-1), ultimately leading to the characteristic morphological and biochemical changes of apoptosis. sciepub.com Some derivatives have been observed to increase the number of apoptotic cells in a concentration-dependent manner in various cancer cell lines. nih.govresearchgate.net

Thiosemicarbazide derivatives can also interfere with cancer cell growth by inhibiting DNA replication and the function of essential enzymes. nih.govnih.gov Human topoisomerases, particularly topoisomerase IIα, are critical enzymes that manage DNA topology during replication and transcription, and they are validated targets for anticancer drugs. nih.gov

Several studies have shown that thiosemicarbazone derivatives can inhibit human topoisomerase II. researchgate.netnih.gov For instance, a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides demonstrated anticancer activity by inhibiting human DNA topoisomerase II, which was confirmed through molecular docking studies showing strong interaction with the enzyme's DNA-dependent subunit. researchgate.net Metal complexes of thiosemicarbazones have also shown significant inhibition of topoisomerase IIα. nih.gov The mechanism of action often involves the stabilization of the cleavable complex formed between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov

Beyond topoisomerases, another key target for this class of compounds is ribonucleotide reductase, an enzyme essential for the synthesis of DNA precursors. nih.gov Triapine®, a well-known thiosemicarbazone, functions by inhibiting this enzyme. nih.gov By disrupting the function of these crucial enzymes, thiosemicarbazide derivatives effectively halt the process of DNA synthesis, preventing cancer cells from replicating. nih.gov

The antiproliferative effects of thiosemicarbazide derivatives have been documented across a wide spectrum of human cancer cell lines. In vitro studies consistently demonstrate the ability of these compounds to inhibit the growth of various tumor cells.

For example, benzodioxole-based thiosemicarbazone derivatives were evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cells, with some compounds identified as promising anticancer agents. nih.gov Similarly, other studies have reported the activity of thiosemicarbazones against lung cancer (A549) and cervical cancer (HeLa) cell lines, where they inhibited proliferation. nih.gov

The breast cancer cell line MCF-7 has been a frequent subject of investigation, with numerous thiosemicarbazide and thiosemicarbazone derivatives showing potent activity. researchgate.netmdpi.comnih.gov Research has also confirmed cytotoxic effects against liver cancer (HepG2), colon cancer (HCT116), and melanoma (B16F10) cell lines. ijper.orgresearchgate.netjksus.org A study on novel thiosemicarbazide derivatives showed significant anticancer action against the B16F10 melanoma cell line, with some compounds exhibiting performance comparable to the reference drug doxorubicin. ijper.org

The following table summarizes the inhibitory concentrations (IC₅₀) of various thiosemicarbazide and thiosemicarbazone derivatives against several cancer cell lines, illustrating their broad-spectrum antiproliferative activity.

Compound TypeCell LineIC₅₀ (µM)Reference
2-benzoylpyridine N(4)-methylthiosemicarbazoneBEL7402 (Liver)0.138 nih.gov
2-benzoylpyridine N(4)-methylthiosemicarbazoneK562 (Leukemia)0.002 nih.gov
Thiazole-based thiosemicarbazone (Compound 9)MCF-7 (Breast)14.6 nih.gov
Thiazole-based thiosemicarbazone (Compound 11b)MCF-7 (Breast)28.3 nih.gov
Benzimidazole derivative (se-182)A549 (Lung)15.80 jksus.org
Benzimidazole derivative (se-182)HepG2 (Liver)15.58 jksus.org

The effectiveness of a potential anticancer agent is determined not only by its cytotoxicity towards cancer cells but also by its selectivity, meaning a lower toxicity profile against normal, healthy cells. Research on 4-benzhydryl-3-thiosemicarbazide derivatives and related compounds aims to identify structures that exhibit potent and selective anticancer activity.

Studies have shown that certain thiosemicarbazone derivatives possess significant cytotoxicity against various cancer cells, with some compounds demonstrating activity equal to or stronger than the reference drug etoposide. researchgate.net For instance, 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide and related compounds were found to be highly active against breast cancer (MCF-7) and head and neck squamous cell carcinoma lines. researchgate.net

The concept of selectivity has been explored in several studies. For example, a benzodioxole-based thiosemicarbazide was identified as a promising agent due to its potent inhibitory effects on C6 and A549 cancer cells combined with low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. nih.gov This differential effect is a highly desirable characteristic for the development of new chemotherapeutic drugs. The structural modifications of the thiosemicarbazide scaffold, such as the introduction of bulky groups like benzhydryl, are a key strategy in the search for compounds with enhanced cytotoxicity and better selectivity profiles. mdpi.com

Antibacterial Activity and Mechanisms

In addition to their anticancer properties, thiosemicarbazide derivatives are recognized as a promising class of antibacterial agents, particularly against Gram-positive bacteria. derpharmachemica.comnih.govnih.gov Their mechanism of action often targets essential bacterial processes that are distinct from those in human cells, providing a basis for selective toxicity.

A principal mechanism of antibacterial action for thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, repair, and recombination. researchgate.netnih.gov Their inhibition leads to disruptions in DNA metabolism and ultimately results in bacterial cell death. nih.gov

DNA gyrase is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process vital for initiating DNA replication. researchgate.netplos.orgTopoisomerase IV is primarily involved in decatenating, or separating, interlinked daughter chromosomes following replication, allowing for proper cell division. researchgate.net

Studies have shown that specific thiosemicarbazide derivatives can act as potent inhibitors of these enzymes. For example, 4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide was found to be an inhibitor of topoisomerase IV with an IC₅₀ of 90 μM, while being inactive against DNA gyrase. nih.govresearchgate.net A structural analog, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide, showed significantly increased activity against topoisomerase IV, with an IC₅₀ of 14 μM. researchgate.netnih.gov Molecular docking studies suggest that these compounds target the ATP-binding pocket of the enzymes, preventing them from carrying out their catalytic functions. researchgate.netnih.gov The correlation between the minimum inhibitory concentrations (MICs) against bacteria and the IC₅₀ values for enzyme inhibition indicates that the antibacterial effect is directly linked to the inhibition of these topoisomerases. plos.org

The following table presents the inhibitory activity of selected thiosemicarbazide derivatives against bacterial topoisomerase IV.

CompoundEnzyme TargetIC₅₀ (µM)Reference
4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazideTopoisomerase IV90 nih.govresearchgate.net
4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazideTopoisomerase IV14 researchgate.netnih.gov

Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium bovis)

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, with particular efficacy noted against Gram-positive bacteria. Studies show that these compounds are active against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with some derivatives showing potent inhibitory effects. mdpi.comresearchgate.net For instance, certain 4-benzoyl-1-(indol-2-oyl) thiosemicarbazides have been identified as inhibitors of S. aureus topoisomerase IV, a crucial enzyme for DNA replication. nih.gov The antibacterial potency often depends on the specific substitutions on the phenyl rings of the thiosemicarbazide scaffold. nih.govnih.gov

The activity extends to other Gram-positive bacteria such as Bacillus cereus and Enterococcus faecalis. mdpi.comsciforum.netnih.gov One study highlighted a thiosemicarbazide derivative with a 3-chlorophenyl substituent as having the highest activity against all tested Gram-positive strains, including B. cereus. mdpi.com Another derivative, N,N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide, also showed notable activity. derpharmachemica.com

While generally more effective against Gram-positive organisms, some derivatives have shown moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comnih.govmodernscientificpress.com However, many studies report that the activity against Gram-negative strains is often limited or insignificant compared to their effects on Gram-positive bacteria. mdpi.comunich.it

Furthermore, significant research has been conducted on the efficacy of thiosemicarbazide derivatives against mycobacteria. Several studies have reported potent in-vitro activity against Mycobacterium bovis. nih.govnih.gov Specific derivatives have demonstrated anti-tubercular activity with high yields, indicating their potential in this area of antibacterial research. nih.govresearchgate.net The mechanism in mycobacteria may involve the inhibition of mycobacterial growth and interference with the replication process. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial efficacy of this compound derivatives is quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Studies have reported a wide range of MIC values, reflecting the influence of different chemical substitutions on the core structure. Against Gram-positive bacteria, particularly S. aureus, some derivatives exhibit potent activity with low MIC values. For example, a thiosemicarbazide derivative designated as 3a, featuring a 3-chlorophenyl substituent, demonstrated an MIC of 1.95 µg/mL against several Staphylococcus species and 3.9 µg/mL against a MRSA strain. mdpi.comnih.gov Another derivative with a 3-fluorophenyl group (3e) showed MIC values between 15.63–31.25 µg/mL against S. aureus strains and 7.81 µg/mL against B. cereus. mdpi.comnih.gov In a different study, a compound with a 4-bromophenyl substitution showed high activity against S. aureus with an MIC of 12.5 µM. nih.govturkjps.org

Conversely, activity against Gram-negative bacteria is generally weaker, resulting in higher MIC values. Many derivatives show MICs greater than 1000 µg/mL against strains like E. coli and K. pneumoniae. mdpi.com However, some specific structures have demonstrated moderate efficacy. For instance, an n-propyl substituted derivative displayed potent activity against P. aeruginosa with an MIC of 0.78 µM. nih.govturkjps.org

In the context of antimycobacterial activity, certain thiosemicarbazide derivatives have shown very promising results. Two compounds in one study exhibited the highest anti-tubercular activity against M. bovis, with an MIC of 0.39 μg/mL. nih.govresearchgate.net Another study on imidazole-thiosemicarbazide derivatives reported MIC values against M. tuberculosis H37Rv as low as 15.62 µg/mL. mdpi.com

The determination of MIC is crucial for establishing the structure-activity relationship, guiding the synthesis of more potent antibacterial agents. nih.gov

Table 1: MIC Values of Selected Thiosemicarbazide Derivatives against Various Bacterial Strains

Antifungal Activity and Mechanisms

Certain this compound derivatives exhibit significant antifungal properties. Their mechanisms of action are multifaceted and can involve various cellular targets. Molecular modeling studies have explored the interaction of these compounds with several fungal enzymes, including sterol 14α-demethylase (CYP51), topoisomerase II, and N-myristoyltransferase (NMT), suggesting that both structural and electronic factors are crucial for their antifungal effectiveness. nih.govresearchgate.net

Disruption of Fungal Cell Membranes

One proposed mechanism of antifungal action for related compounds involves the disruption of the fungal cell membrane's integrity. For instance, studies on thiosemicarbazone derivatives of 3-acetyl-N-benzylindoles demonstrated that they can destroy the hyphal structure of the fungus Valsa mali. nih.gov This damage to the cell structure is often linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov While direct evidence for this compound is still being investigated, this pathway represents a plausible mechanism of action.

Inhibition of Protein Synthesis

The inhibition of protein synthesis is another potential mechanism contributing to the antifungal activity of thiosemicarbazide derivatives. Research has indicated that sulfur-containing compounds can be involved in cellular functions that include regulating protein synthesis. researchgate.net Docking studies have identified N-myristoyltransferase (NMT), an enzyme involved in protein modification, as a possible target for 4-arylthiosemicarbazides, with some derivatives showing a more favorable affinity for this enzyme than its native ligand. nih.govresearchgate.net

Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

Derivatives of thiosemicarbazide have been evaluated against clinically relevant fungal strains. Several studies have documented their activity against various Candida species, including Candida albicans. nih.govresearchgate.netresearchgate.net The potency can vary significantly based on the specific chemical structure, with certain isoquinoline derivatives showing notable effectiveness. nih.govresearchgate.net In some cases, these compounds act as synergists, enhancing the activity of established antifungal drugs like fluconazole against resistant C. albicans strains. mdpi.com

Activity has also been demonstrated against Aspergillus flavus. srce.hrnih.gov Research on coumarinyl thiosemicarbazides showed that these compounds possess both antifungal and antiaflatoxigenic properties. srce.hrnih.gov One derivative, N-(4-chlorophenyl)-2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazine-1-carbothioamide, completely inhibited the production of aflatoxin by A. flavus at a concentration of 10 µg mL-1. srce.hrnih.gov The mechanism for this effect may be linked to the modulation of oxidative stress within the fungus. srce.hrmdpi.com

Table 2: Antifungal Activity of Selected Thiosemicarbazide Derivatives

Antioxidant Properties

Thiosemicarbazide derivatives are recognized for possessing antioxidant properties. nih.gov The ability to scavenge free radicals is an important biological activity, as oxidative stress is implicated in the pathology of many diseases and infections. The antioxidant potential of these compounds is often evaluated alongside their other biological activities, such as antimicrobial and anthelmintic effects. nih.gov The modulation of oxidative status has also been proposed as a mechanism for their antiaflatoxigenic activity in fungi like Aspergillus flavus. srce.hrnih.gov The presence of the thiosemicarbazide moiety (-NH-CS-NH-NH2) is considered crucial for a range of biological activities, including antioxidant behavior. researchgate.net

Antiviral Activity

Thiosemicarbazones, derived from thiosemicarbazides, have been recognized for their antiviral properties since the 1950s. researchgate.net This class of compounds demonstrates a broad spectrum of activity against various viruses. researchgate.net Research has shown that derivatives of benzaldehyde thiosemicarbazone can significantly inhibit the replication of poliovirus types I, II, and III in vitro. nih.gov The effectiveness of these compounds appears to be linked to the chemical structure, specifically the relative positions of hydroxyl (-OH) groups and the thiosemicarbazone moiety on the aromatic ring. nih.gov Antiviral action is observed when these groups are positioned far enough apart to prevent the formation of intramolecular hydrogen bonds. nih.gov

Furthermore, thiosemicarbazone derivatives have been synthesized and evaluated for their potential against herpes simplex virus (HSV). nih.gov Studies involving thiosemicarbazones derived from pyridazinecarbaldehydes and alkyl pyridazinyl ketones revealed that certain structural modifications could retain antiviral activity while significantly reducing cytotoxicity. nih.gov For instance, replacing a 2-pyridyl group with a 3-pyridazinyl unit in thiosemicarbazones derived from N-heteroaromatic ketones led to a 100-fold reduction in cell toxicity without compromising the antiherpetic potential. nih.gov This highlights the importance of the specific heterocyclic ring system in modulating the biological profile of these derivatives. The broad antiviral potential of thiosemicarbazides and their derivatives continues to be an area of active research. researchgate.netnih.gov

Other Reported Biological Activities

Derivatives of this compound belong to the broader class of thiosemicarbazides and thiosemicarbazones, which are known for a wide array of pharmacological effects. nih.govresearchgate.net These compounds are versatile intermediates in the synthesis of bioactive materials and have been extensively studied in medicinal chemistry. nih.govresearchgate.net

Anti-inflammatory Activity

Thiosemicarbazide and thiosemicarbazone derivatives have been investigated as potential anti-inflammatory agents, showing promise as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. wisdomlib.orgwisdomlib.org A study on indole-based thiosemicarbazone derivatives identified compounds that could suppress lymphocyte proliferation and the in-vitro production of pro-inflammatory mediators like TNF-α and nitric oxide (NO). nih.govresearchgate.net Certain derivatives exhibited greater selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with NSAIDs. nih.govresearchgate.net For example, the derivative LT81 showed a selectivity index for COX-2 that was almost double that of Celecoxib. nih.gov In animal models, these compounds have demonstrated a potent ability to suppress carrageenan-induced edema. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thiosemicarbazone Derivatives
CompoundActivityResultReference
TSCZ-5In-vitro COX-1 & COX-2 InhibitionIC50 value less than 1mM wisdomlib.org
LT76Lymphocyte Proliferation InhibitionCC50 of 0.56 ± 0.036 µM nih.gov
LT81Lymphocyte Proliferation InhibitionCC50 of 0.9 ± 0.01 µM nih.gov
LT87Lymphocyte Proliferation InhibitionCC50 of 0.5 ± 0.07 µM nih.gov
LT81COX-2 SelectivitySelectivity Index (SI): 23.06 nih.gov
LT87In-vivo Edema Suppression (Carrageenan-induced)100% inhibition after 4 hours nih.gov

Antinociceptive Activity

The pain-relieving, or antinociceptive, properties of compounds structurally related to thiosemicarbazides have been explored. For instance, certain pyrrolidine-2,5-dione derivatives, which share some structural features with cyclic derivatives of thiosemicarbazides, have been assessed in mouse models of tonic and neuropathic pain. mdpi.com In a formalin-induced tonic pain model, some of these derivatives demonstrated significant antinociceptive effects in both the neurogenic (first) and inflammatory (second) phases of the test. mdpi.com This suggests that their mechanism of action may involve modulating both acute nociceptive signaling and inflammatory pain pathways.

Anticonvulsant Activity

Aryl thiosemicarbazones have been identified as a structurally novel class of anticonvulsant agents. researchgate.net Various substituted benzaldehyde 4-aryl-3-thiosemicarbazones have been synthesized and screened for their activity using the maximal electroshock seizure (MES) method. researchgate.net Research indicates that these compounds can afford good protection against convulsions. researchgate.net For example, 4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone and 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl) -3-thiosemicarbazone were identified as particularly promising anticonvulsant candidates. researchgate.net Other related heterocyclic structures, such as 1,2,4-triazole-3-thione derivatives, have also shown potent anticonvulsant effects in models of generalized tonic-clonic and psychomotor seizures. nih.govunifi.it The mechanism for some of these related compounds may involve increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

Table 2: Anticonvulsant Activity of Selected Thiosemicarbazone and Related Derivatives
Compound ClassTest ModelObservationReference
Aryl thiosemicarbazonesMaximal Electroshock Seizure (MES)Afforded good protection against convulsions. researchgate.net
4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (Compound 4g)MES-induced seizuresED50 value of 23.7 mg/kg. nih.gov
4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (Compound 4g)scPTZ-induced seizuresED50 value of 18.9 mg/kg. nih.gov
4,5-disubstituted-1,2,4-triazole-3-thione derivatives6Hz-induced psychomotor seizuresDemonstrated protective effects. unifi.it

Antimalarial Activity

Thiosemicarbazone derivatives have been reported to possess antimalarial activity. nih.govnih.gov They have been tested in vitro against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In one study, three thiosemicarbazone derivatives were found to be active against the parasite and were non-toxic to human peripheral blood mononuclear cells. nih.gov One promising compound was able to reduce parasitemia by 61% in mice infected with Plasmodium berghei without signs of toxicity. nih.gov While some thiosemicarbazones are thought to exert their effect by inhibiting falcipains, which are cysteine proteases essential for the parasite, they may also act through alternative targets. nih.gov

Anti-HIV Activity

Derivatives of thiosemicarbazone have been evaluated for their activity against the Human Immunodeficiency Virus (HIV). nih.gov A series of thiosemicarbazones derived from (+/-)-3-menthone were synthesized and tested against HIV-1 and HIV-2. nih.gov The results showed that chloro-substituted derivatives offered the maximum protection against both viral strains. nih.gov Other studies have focused on thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), a class of non-nucleoside reverse transcriptase inhibitors. nih.gov Introducing alkylthio substituents at the C-2 position of the pyrimidine ring resulted in derivatives (S-DABOs) that were up to 10-fold more potent than their alkyloxy counterparts in inhibiting HIV-1 multiplication in vitro. nih.gov

Antitubercular Activity

Thiosemicarbazides are considered potent intermediates for synthesizing compounds with activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). nih.govresearchgate.netmdpi.com Numerous thiosemicarbazide derivatives have been synthesized and tested for their in-vitro antimycobacterial activity. nih.govresearchgate.net Preliminary results have indicated that many of these compounds show good activity against test organisms like Mycobacterium bovis, which is closely related to M. tuberculosis. nih.govresearchgate.net The antitubercular activity is influenced by the nature and position of substituent groups on the aromatic rings of the derivatives. nih.gov For instance, in one series, compounds 11 and 30 showed the highest activity, with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL. nih.govresearchgate.net Imidazole-thiosemicarbazide derivatives have also been assessed for their in vitro activity against M. tuberculosis and their ability to inhibit mycobacterial biofilm formation. mdpi.com

Table 3: Antitubercular Activity of Selected Thiosemicarbazide Derivatives
Compound Class/NumberTest OrganismActivity (MIC)Reference
Thiosemicarbazide derivatives (Compounds 11 and 30)Mycobacterium bovis0.39 µg/mL nih.govresearchgate.net
Compound 3 (3-F)Mycobacterium bovis3.9 µg/mL nih.gov
Compound 5 (3-Br)Mycobacterium bovis3.9 µg/mL nih.gov
Compound 7 (4-Cl)Mycobacterium bovis0.39 µg/mL nih.gov
Thiosemicarbazides V–VIIMycobacterium tuberculosisModerate activity at ≥ 30 µg/mL mdpi.com
Thiosemicarbazides VI and VIIMycobacterium tuberculosisActive at ≥ 20 µg/mL mdpi.com

Future Directions and Therapeutic Potential of 4 Benzhydryl 3 Thiosemicarbazide Analogues

Rational Design of Novel Analogues with Enhanced Specificity and Reduced Toxicity

The rational design of new 4-benzhydryl-3-thiosemicarbazide analogues will be crucial for enhancing their therapeutic index. The primary goal is to improve target specificity, thereby increasing efficacy while minimizing off-target effects and associated toxicity. One promising strategy involves the modification of the benzhydryl moiety. Introducing substituents on the phenyl rings could modulate the compound's lipophilicity and electronic properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile. For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the binding affinity of the molecule to its biological target. ijper.org

Another approach is the modification of the thiosemicarbazide (B42300) core. The N1 and N2 positions of the thiosemicarbazide can be substituted with various functional groups to create a library of new compounds. These modifications can impact the molecule's ability to chelate metal ions, a mechanism of action implicated in the biological activity of many thiosemicarbazones. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting the biological activity and toxicity of these novel analogues, thus guiding their synthesis and prioritization for further testing. mdpi.com

Exploration of Structure-Activity Relationships for Optimized Bioactivity

Understanding the structure-activity relationships (SAR) of this compound analogues is fundamental to optimizing their biological activity. SAR studies systematically investigate how chemical structure variations affect the biological and pharmacological effects of a compound. For thiosemicarbazide derivatives, the nature and position of substituents on the aromatic rings have been shown to be critical for their activity. nih.govmdpi.com

For example, in a series of thiosemicarbazide derivatives, the presence of a halogen atom, particularly at the 3rd position of the phenyl group, was found to be important for antifungal activity. mdpi.com Similarly, the introduction of a trifluoromethylphenyl group has been shown to be a promising substituent for enhancing the antibacterial and antiparasitic properties of thiosemicarbazides. nih.gov A systematic exploration of substitutions on the benzhydryl group of this compound would provide valuable insights into the SAR for this specific class of compounds.

The following table presents data on the antimicrobial activity of some thiosemicarbazide derivatives, illustrating the impact of different substituents on their bioactivity.

CompoundSubstituentTarget OrganismActivity (MIC in µg/mL)
3a 3-chlorophenylStaphylococcus spp.1.95
3e 3-fluorophenylBacillus cereus7.81
- 3-chlorophenylMethicillin-resistant S. aureus (MRSA)3.9

Data adapted from a study on new thiosemicarbazide derivatives with multidirectional biological action. mdpi.com

Development of this compound Derivatives as Probes and Sensors

The unique chemical properties of thiosemicarbazides make them suitable candidates for the development of chemical probes and sensors. Their ability to act as ligands and form complexes with various metal ions can be exploited for the detection and quantification of these ions in biological and environmental samples. nih.gov The benzhydryl group in this compound can be functionalized with fluorophores or chromophores to create fluorescent or colorimetric sensors.

These probes could be designed to exhibit a selective response to specific metal ions, leading to a change in their optical properties upon binding. Such sensors would have applications in various fields, including medical diagnostics, environmental monitoring, and industrial process control. The development of these tools would require a deep understanding of the coordination chemistry of this compound derivatives with different metal ions.

Advanced in vitro and in vivo Biological Evaluation

While preliminary in vitro screenings are essential for identifying promising lead compounds, a comprehensive biological evaluation is necessary to fully characterize the therapeutic potential of this compound analogues. Advanced in vitro studies should include a broader range of cell lines to assess the compound's spectrum of activity and selectivity. ijper.org Mechanistic studies are also crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects.

Promising candidates from in vitro studies should then be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. nih.gov These studies are critical for determining the therapeutic window and potential side effects of the compounds. For instance, in vivo studies on benzophenone thiosemicarbazones have been conducted to evaluate their antiglycation and antioxidant properties. pjps.pk

Potential for Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy in modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce drug-related toxicity. Thiosemicarbazide derivatives have shown potential for use in combination therapies.

For example, certain thiosemicarbazones have been found to act synergistically with existing anticancer drugs. The ability of some thiosemicarbazones to inhibit DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents. Further research is needed to explore the potential of this compound analogues in combination with other therapeutic agents for the treatment of various diseases.

Addressing Drug Resistance Mechanisms

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. The development of novel therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. Thiosemicarbazide derivatives have the potential to address this challenge.

The unique mechanisms of action of some thiosemicarbazones may allow them to be effective against drug-resistant strains of bacteria, fungi, and cancer cells. For example, some thiosemicarbazones are known to target different cellular pathways than conventional drugs, making them less susceptible to existing resistance mechanisms. mdpi.com Understanding the mechanisms by which cells might develop resistance to this compound analogues will be essential for designing second-generation compounds that can circumvent these resistance pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Benzhydryl-3-thiosemicarbazide?

The compound is typically synthesized via condensation of benzhydryl derivatives (e.g., benzhydryl ketones) with thiosemicarbazides under acidic or basic conditions. For example, refluxing in ethanol with hydrochloric acid as a catalyst (5–7 hours) yields the product efficiently. Sodium hydroxide-mediated cyclization (reflux for 7 hours) can also be employed for derivatives, as shown in protocols for structurally similar thiosemicarbazides . Reaction monitoring via TLC and recrystallization from ethanol/water mixtures (60–80% yield) are standard purification steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Elemental analysis (C, H, N, S) is critical for verifying stoichiometric purity, with deviations >0.4% indicating impurities . Mass spectrometry confirms molecular weight, while FT-IR identifies characteristic N–H and C=S stretches (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively). Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated for analogous compounds like 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazones .

Q. What solvent systems are effective for recrystallizing this compound?

Ethanol-water mixtures (60–70% ethanol) are optimal for recrystallization, balancing solubility and yield. Slow evaporation at room temperature over 7–11 days produces high-quality crystals suitable for SCXRD . For hygroscopic derivatives, acetonitrile or DMSO/water mixtures may be used, though purity must be rechecked via melting point analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in observed vs. predicted biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, discrepancies in antibacterial activity between derivatives may arise from variations in electron-withdrawing/donating substituents, which alter charge distribution and hydrogen-bonding capacity. Lattice energy calculations further correlate crystal packing with stability, as shown in studies of acyl hydrazides .

Q. What experimental strategies address low reproducibility in biological assays for thiosemicarbazide derivatives?

(i) Standardize assay conditions (pH, solvent, temperature) to minimize variability. (ii) Use a positive control (e.g., known inhibitors) to validate assay sensitivity. (iii) Perform dose-response curves (IC₅₀/EC₅₀) in triplicate. For example, antibacterial studies of benzylmethyl-4-methyl-3-thiosemicarbazone required MIC values confirmed across three independent trials . (iv) Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colony-counting methods).

Q. How do hydrogen-bonding networks in this compound crystals influence its stability and solubility?

SCXRD analyses reveal that N–H···S and N–H···O interactions dominate packing. Stronger intermolecular forces (e.g., π-π stacking in aromatic derivatives) reduce solubility but enhance thermal stability. For example, 4-(dimethylamino)benzohydrazide derivatives exhibit melting points >200°C due to extended hydrogen-bonding frameworks . Solubility can be modulated by introducing polar groups (e.g., –OH, –OCH₃) without disrupting the core thiosemicarbazide motif .

Q. What mechanistic insights explain the dual antioxidant/pro-oxidant behavior of thiosemicarbazides?

The redox activity of the C=S group allows thiosemicarbazides to scavenge free radicals (antioxidant) or generate reactive oxygen species (pro-oxidant) depending on pH and metal coordination. Electrochemical studies (cyclic voltammetry) can map redox potentials, while EPR spectroscopy detects radical intermediates. For example, 4-hydroxybenzaldehyde thiosemicarbazides show pH-dependent Cu²⁺ chelation, which switches their mode of action .

Data Interpretation & Experimental Design

Q. How should researchers analyze contradictory data on the antibacterial efficacy of this compound analogs?

(i) Compare substituent effects: Electron-withdrawing groups (e.g., –NO₂) may enhance membrane penetration but reduce target binding. (ii) Test against Gram-positive vs. Gram-negative models to assess specificity. (iii) Evaluate cytotoxicity in parallel to distinguish true antimicrobial activity from general toxicity. Data from benzylmethyl-4-methyl-3-thiosemicarbazone revealed higher efficacy against S. aureus (Gram-positive) due to thicker peptidoglycan layers retaining the compound .

Q. What criteria define a robust structure-activity relationship (SAR) for thiosemicarbazide derivatives?

(i) Systematic variation of substituents (e.g., alkyl, aryl, heterocyclic). (ii) Quantitative correlation of electronic (Hammett σ), steric (Taft Eₛ), and hydrophobic (logP) parameters with bioactivity. (iii) Multivariate regression to identify dominant factors. For example, SAR studies on 1,2,4-triazole-thiosemicarbazides highlighted –CF₃ groups as critical for antifungal activity .

Q. How can researchers optimize synthetic yields for scale-up without compromising purity?

(i) Replace conventional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 5 hours). (ii) Use green solvents (e.g., PEG-400) to improve solubility and ease purification. (iii) Employ flow chemistry for continuous production, minimizing intermediate degradation. Pilot-scale trials for 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide achieved 85% yield via optimized hydrazine addition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.